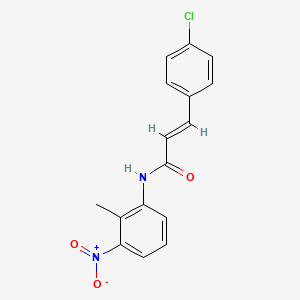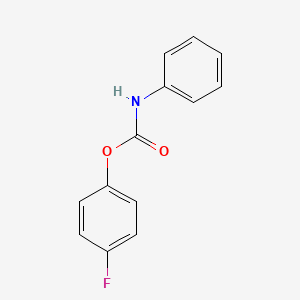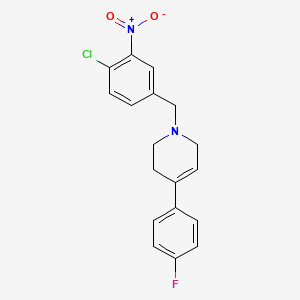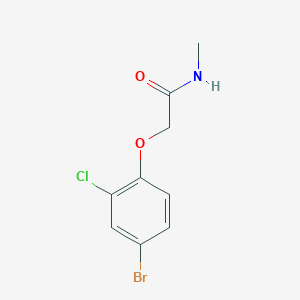![molecular formula C17H30N2O2 B5749945 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B5749945.png)
3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane, also known as DMDNB, is a bicyclic compound that has been extensively studied due to its unique chemical and biological properties. This compound has shown great potential in various scientific fields, including chemistry, biology, and medicine.
Wirkmechanismus
The mechanism of action of 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane is not fully understood. However, it is known that 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane binds to nicotinic acetylcholine receptors in the brain, which are involved in memory and learning. By binding to these receptors, 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane may enhance the activity of these receptors, leading to improved memory and cognitive function.
Biochemical and Physiological Effects:
3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane enhances the activity of nicotinic acetylcholine receptors, leading to increased calcium influx and neurotransmitter release. In vivo studies have shown that 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane improves memory and cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. However, 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane also has some limitations. It is a relatively expensive compound, and its effects on human subjects are not well understood.
Zukünftige Richtungen
There are several future directions for the study of 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane. One direction is to further explore its potential as a therapeutic agent for the treatment of Alzheimer's disease. Another direction is to study its effects on other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to understand the long-term effects of 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane on human subjects.
Synthesemethoden
The synthesis of 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane is a complex process that involves the reaction of 2,5-dimethylpyrazine with butyric anhydride. The reaction takes place in the presence of a catalytic amount of trifluoroacetic acid, which acts as a promoter. The reaction yields 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane as a white crystalline solid with a melting point of 74-76°C. The purity of the compound can be confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane has been extensively studied in various scientific fields, including chemistry, biology, and medicine. In chemistry, 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane has been used as a chiral auxiliary in asymmetric synthesis. In biology, 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane has been used as a ligand for the study of nicotinic acetylcholine receptors. In medicine, 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane has shown potential as a therapeutic agent for the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(7-butanoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-5-7-14(20)18-10-16(3)9-17(4,11-18)13-19(12-16)15(21)8-6-2/h5-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEKNUSKNUWONL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC2(CC(C1)(CN(C2)C(=O)CCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5749870.png)
![3-(2-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5749875.png)

![5-[(4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl)methyl]-2-furoic acid](/img/structure/B5749887.png)


![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B5749904.png)
![N-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxybenzylidene]-4-morpholinamine](/img/structure/B5749910.png)

![2-[3-(2-furyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5749918.png)



